molecular formula C9H11NO2 B555455 Benzyl 2-aminoacetate CAS No. 1738-68-7

Benzyl 2-aminoacetate

Número de catálogo: B555455
Número CAS: 1738-68-7
Peso molecular: 165.19 g/mol
Clave InChI: JXYACYYPACQCDM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzyl 2-aminoacetate (CAS: 1738-68-7; molecular formula: C₉H₁₁NO₂·HCl) is a glycine derivative where the amino group of glycine is esterified with a benzyl group. It is commonly utilized as a pharmaceutical intermediate, particularly in peptide synthesis and drug development . The compound exists as a hydrochloride salt (this compound hydrochloride) to enhance stability and solubility in polar solvents. Its molecular weight is 201.65 g/mol, and it exhibits a melting point of ~160–165°C. The benzyl ester group confers lipophilicity, making it valuable in protecting amino acids during solid-phase synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl 2-aminoacetate can be synthesized through various methods. One common synthetic route involves the esterification of glycine with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with the removal of water to drive the reaction to completion . Another method involves the use of benzyl carbonochloridate and glycine in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions: Benzyl 2-aminoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional functional groups, while reduction can produce benzyl 2-aminoethanol.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Benzyl 2-aminoacetate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry.

Key Reactions:

  • Esterification: this compound can undergo esterification reactions to form esters that are useful in pharmaceuticals and agrochemicals.
  • Amidation: It can react with acid chlorides to yield amides, which are important in drug development.

Research has indicated that this compound possesses notable biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antibacterial effects against various strains of bacteria. For instance, compounds derived from this compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.

Anticancer Properties

Recent investigations have highlighted the potential of this compound derivatives in cancer therapy. In vitro studies indicate that these compounds can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli
AnticancerInhibits proliferation of MDA-MB-231 cells

Pharmaceutical Applications

This compound is being explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development.

Drug Development

  • Opioid Receptor Antagonism: Research indicates that derivatives of this compound may act as antagonists to opioid receptors, which could be beneficial in treating opioid addiction and related gastrointestinal dysfunctions .
  • Targeted Therapy: The compound's ability to interact with specific molecular targets suggests its utility in developing targeted therapies for various diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results demonstrated a significant reduction in bacterial load, suggesting its potential as an alternative treatment option .

Case Study 2: Anticancer Activity

In a preclinical trial, derivatives of this compound were tested on triple-negative breast cancer cells. The treatment resulted in a marked decrease in cell viability, indicating promising anticancer properties .

Mecanismo De Acción

The mechanism of action of benzyl 2-aminoacetate involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active compounds. The compound’s effects are mediated through pathways involving the modulation of enzyme activity and receptor binding .

Comparación Con Compuestos Similares

This section compares Benzyl 2-aminoacetate with structurally and functionally related compounds, focusing on synthesis methods, physicochemical properties, and applications.

Structural Analogs

Compound CAS # Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1738-68-7 C₉H₁₁NO₂·HCl 201.65 Glycine derivative with benzyl ester; used in peptide synthesis .
Methyl benzoate 93-58-3 C₈H₈O₂ 136.15 Simple aromatic ester; lacks amino group; used as flavoring agent .
Benzyl acetate 140-11-4 C₉H₁₀O₂ 150.17 Non-amino ester; widely used in fragrances and solvents .
2-[Benzoyl(benzyl)amino]acetic acid 201405-92-7 C₁₆H₁₅NO₃ 269.30 Contains benzoyl and benzyl groups; higher lipophilicity (LogP: 2.41) .

Physicochemical Properties

  • Solubility: this compound hydrochloride is water-soluble due to its ionic nature, whereas non-ionic analogs like Benzyl acetate are soluble in organic solvents . 2-[Benzoyl(benzyl)amino]acetic acid exhibits moderate aqueous solubility (LogP = 2.41), balancing lipophilicity and polarity .
  • Stability: Benzyl esters (e.g., this compound) are more stable under basic conditions than methyl esters, which hydrolyze readily .

Key Research Findings

  • Synthetic Efficiency: this compound’s synthesis is less atom-efficient than methyl analogs but offers superior steric protection in peptide chains .
  • Comparative Reactivity: The benzyl group in this compound reduces hydrolysis rates compared to methyl esters, enabling prolonged stability in acidic environments .
  • Biological Activity: Derivatives like 2-[benzoyl(benzyl)amino]acetic acid show enhanced bioavailability due to balanced LogP values, a trait leveraged in CNS-targeting drugs .

Actividad Biológica

Benzyl 2-aminoacetate, also known as benzyl glycinate, is an amino acid derivative that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and its potential applications in medicinal chemistry.

Overview and Synthesis

This compound can be synthesized through the esterification of glycine with benzyl alcohol, typically in the presence of an acid catalyst. This reaction is often performed under reflux conditions to facilitate the removal of water, driving the reaction to completion. The compound appears as a white to light yellow crystalline powder and is characterized by the molecular formula C9H11NO2C_9H_{11}NO_2 .

Biological Mechanisms

The biological activity of this compound primarily stems from its role as a substrate in enzymatic reactions involved in amino acid metabolism. It can influence various metabolic pathways, leading to the production of biologically active compounds. The compound has been shown to interact with specific enzymes and receptors, which modulates their activity and contributes to its pharmacological effects .

  • Enzymatic Interactions : this compound acts as a substrate for enzymes involved in amino acid metabolism.
  • Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anticancer Properties : Studies have explored the compound's efficacy against various cancer cell lines. For instance, a study reported that certain derivatives exhibited significant antiproliferative effects against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines .

Table 1: Antiproliferative Activity of Benzyl Derivatives

CompoundCell LineIC50 (μM)
This compoundU-937<200
This compoundSK-MEL-1<200
DoxorubicinU-937<10
EtoposideSK-MEL-1<10

Case Studies

  • Anticancer Activity : A study conducted by researchers at Temple University identified several benzyl derivatives with potent anticancer activity. The compounds were found to inhibit cell proliferation significantly, with IC50 values lower than those of established chemotherapeutics like doxorubicin .
  • Enzymatic Applications : In another study focusing on peptide synthesis, benzyl esters of alanine and glycine showed enhanced polymerization efficiency when using papain as a catalyst. This suggests that this compound could be beneficial in synthesizing peptides with improved yields .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzyl 2-aminoacetate, and how are reaction conditions optimized?

this compound is typically synthesized via esterification of glycine derivatives with benzyl alcohol under acid catalysis. Key parameters include solvent selection (e.g., toluene or dichloromethane), temperature control (60–80°C), and stoichiometric ratios of reactants. Catalysts like sulfuric acid or ammonium cerium phosphate (ACP) are used to enhance yield . Purification often involves recrystallization from ethanol or ether, with hydrochloride salts (e.g., Glycine benzyl ester hydrochloride) isolated for stability .

Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structure of this compound?

  • NMR : Analyze 1^1H and 13^13C spectra for characteristic peaks: benzyl protons (δ 7.2–7.4 ppm), methylene groups adjacent to the amino moiety (δ 3.8–4.2 ppm), and carbonyl signals (δ 170–175 ppm) .
  • IR : Identify absorption bands for ester C=O (~1740 cm1^{-1}) and NH2_2 stretches (~3300 cm1^{-1}) . Cross-validate with XRD for crystalline derivatives, as demonstrated in glycine benzyl ester hydrochloride structures .

Q. What safety protocols are critical when handling this compound in the lab?

  • Use NIOSH-approved face shields and safety glasses to prevent ocular exposure .
  • Wear nitrile gloves inspected for integrity, and follow proper removal techniques to avoid skin contact .
  • Store in airtight containers at 2–8°C to prevent hydrolysis, especially for hydrochloride salts .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in this compound synthesis?

Employ a uniform experimental design to test variables:

  • Catalyst loading : 0.5–2.0 mol% ACP improves esterification efficiency without side reactions .
  • Molar ratio : A 1.2:1 excess of benzyl alcohol to glycine derivative minimizes unreacted starting material .
  • Reaction time : Monitor via TLC or GC-MS; typical completion occurs within 4–6 hours at 70°C .

Q. How to resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra may arise from tautomerism or salt formation. For example:

  • Hydrochloride salts : Protonation of the amino group shifts NH2_2 signals downfield in 1^1H NMR .
  • Hygroscopicity : Moisture absorption can obscure IR bands; use anhydrous KBr pellets and dry N2_2 purge during analysis . Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What catalytic mechanisms underlie the synthesis of this compound?

Acid catalysts (e.g., H2_2SO4_4) protonate the carbonyl oxygen, facilitating nucleophilic attack by benzyl alcohol. In ACP-catalyzed reactions, Ce3+^{3+} ions activate the carboxylic acid via coordination, lowering the activation energy for ester formation . Kinetic modeling suggests a pseudo-first-order dependence on benzyl alcohol concentration under excess conditions .

Q. How does this compound stability vary under different pH and solvent conditions?

  • Aqueous solutions : Hydrolysis occurs rapidly at pH > 8, yielding glycine and benzyl alcohol. Stabilize with buffers (pH 4–6) .
  • Organic solvents : Stable in aprotic solvents (e.g., DMF, DMSO) for >48 hours at 25°C. Avoid DCM with trace HCl to prevent salt precipitation .

Q. What alternative methods exist for synthesizing this compound derivatives?

  • Enzymatic routes : Lipases (e.g., Candida antarctica) catalyze transesterification in solvent-free systems at 50°C, achieving >90% conversion .
  • Solid-state synthesis : Low-heating reactions with ACP reduce energy consumption and byproduct formation .

Q. What are the degradation pathways of this compound under oxidative conditions?

Thermolysis studies indicate cleavage of the ester bond at >150°C, producing benzyl radicals and glycine fragments. Radical intermediates can be trapped using EPR spectroscopy . Oxidative degradation in the presence of peroxides forms benzaldehyde and glycine derivatives, identified via GC-MS .

Q. How to handle hygroscopic or reactive intermediates during this compound synthesis?

  • Hygroscopic salts : Store Glycine benzyl ester hydrochloride in desiccators with silica gel .
  • Reactive intermediates : Use Schlenk lines for air-sensitive steps (e.g., Grignard additions) and quench reactions with anhydrous Na2_2SO4_4 to remove traces of water .

Propiedades

IUPAC Name

benzyl 2-aminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYACYYPACQCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938429
Record name Benzyl glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1738-68-7, 2462-31-9
Record name Glycine, phenylmethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl glycinate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059934
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of 2.5 g (5.77 mmol) of 3,4-bis[(1-oxodecyl)oxy]benzenamine, 9.1 ml (57.7 mmol) of benzyl bromoacetate, 3.1 g (14.4 mmol) of 1,8-bis(dimethylamino)naphthalene and 0.34 g (2.3 mmol) of sodium iodide in 50 ml of acetonitrile and 10 ml of DMF was stirred at reflux for 48 hours. The solvents were removed at reduced pressure and the residue was treated with methylene chloride and water. The organic phase was separated, dried and concentrated to an oil which was purified by HPLC using 20% ethyl acetate-hexane to give 2.2 g (52% yield) of N-[3,4-bis[(1-oxodecyl)oxy]phenyl]-N-[2-oxo-2-phenylmethoxy)ethyl]glycine phenylmethyl ester as an oil. The structure was confirmed by nmr and mass spectra.
Name
3,4-bis[(1-oxodecyl)oxy]benzenamine
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 7.0 g (15.2 mmol) of 5-amino-N,N'-didecyl-1,3-benzenedicarboxamide, 9.7 ml of benzylbromoacetate, 4.6 (30.4 mmol) of sodium iodide and 4.2 g (30.4 mmol) of potassium carbonate in 150 ml of acetone and 50 ml of DMF was stirred at reflux for 26 hours. The reaction mixture was filtered and the solvents were removed from the filtrate at reduced pressure. The residue was purified by HPLC using 35% ethyl acetate-hexane. The pure fractions were combined and recrystallized from methylene chloride-ether to give 4.3 g (47% yield, mp 102°-104°) of N-[3,5-bis[decylamino)carbonyl]phenyl]glycine phenylmethyl ester. The nmr spectrum was consistent with the structure.
Name
5-amino-N,N'-didecyl-1,3-benzenedicarboxamide
Quantity
7 g
Type
reactant
Reaction Step One
Name
benzylbromoacetate
Quantity
9.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
4.6
Quantity
30.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 0.36 g (0.67 mmol) of 3-(octadecyloxy)-5-[(tricyclo[3.3.1.1/3,7/]dec-1-ylcarbonyl)oxy]benzenamine, 0.31 mL (2.0 mmol) of benzylbromoacetate, 0.44 g (2.0 mmol) of 1,8-bis(dimethylamino)naphthalene and 0.11 g (0.7 mmol) of sodium iodide in 10 mL of acetonitrile and 13 mL of DMF was stirred and refluxed under argon for 72 hours. The solvents were removed at reduced pressure, ethyl acetate was added to the residue and the extract was washed with 0.01 N HCl, with NaHCO3 solution, dried and concentrated at reduced pressure to an oil. Purification by chromatography on 75 g of silica gel using 15% ethyl acetate-hexane gave 0.177 g of N-[[3-(octadecyloxy)-5-(tricyclo[3.3.1.1/3,7/]dec-1-ylcarbonyl)oxy]phenyl]glycine phenylmethyl ester as an oil. The nmr and mass spectra were consistent with the structure. A mixture of 0.17 g of N-[[3-(octadecyloxy)-5-tricyclo[3.3.1.1/3,7/]dec-1-ylcarbonyl)oxy]phenyl]glycine phenylmethyl ester and 0.1 g of 10% palladium on carbon was shaken under an initial hydrogen pressure of 54 psi on a Parr Hydrogenator for 2.5 hours. The catalyst was removed at reduced pressure and the filtrate was concentrated at reduced pressure to 0.12 g of N-[[3-(octadecyloxy)-5-(tricyclo[3.3.1.1/3,7/]dec-1-ylcarbonyl)oxy]phenyl]glycine as a semisolid. The nmr and mass spectra were consistent with the structure.
[Compound]
Name
3-(octadecyloxy)
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzylbromoacetate
Quantity
0.31 mL
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

As shown in scheme B, treatment of 2,4-dinitrobenzoic acid with chlorinating agent such as thionyl chloride gave 2,4-dinitrobenzoyl chloride which on further treatment with benzyl glycinate in the presence of triethylamine gave benzyl 2-(2,4-dinitrobenzamido)acetate (intermediate 1). The intermediate 1 is treated either with K18F or K19F in the presence of a catalyst such as kryptofix[2.2.2] or 18-crown-6 to yield benzyl 2-(2-fluoro-4-nitrobenzamido)acetate, which on reduction with hydrogen gas or hydrogen source in the presence of Pd/C gave 2-(4-amino-2-fluorobenzamido)acetic acid (compound 1) in good yield. Alternatively, treatment of 2,4-dinitrobenzoyl chloride with glycine in presence of a mild base such as sodium carbonate gave 2-(2,4-dinitrobenzamido)acetic acid (intermediate 2). Treatment of intermediate 2 either with K18F or K19F gave 2-(2-fluoro-4-nitrobenzamido)acetic acid, which on reduction with zinc dust and ammonium formate or hydrogen gas/hydrogen source in the presence of Pd/C gave compound 1. Treatment of intermediate 2 either with K18F or K19F and further reduction with iron powder in the presence of acetic anhydride-acetic acid gave 2-(4-acetamido-2-fluorobenzamido)acetic acid (compound 2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

As shown in scheme D, reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride gave 4-chloro-3-nitrobenzoyl chloride, which on further treatment with benzyl glycinate in presence of triethylamine gave benzyl 2-(4-chloro-3-nitrobenzamido)acetate (intermediate 5). The intermediate 5 is treated either with K18F or K19F in the presence of kryptofix[2.2.2] or 18-crown-6 to yield benzyl 2-(4-fluoro-3-nitrobenzamido)acetate, which on further reduction with hydrogen gas or hydrogen source in the presence of Pd/C gave compound 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.